molecular formula C23H26N2O5S B2418761 N-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide CAS No. 1089592-24-4

N-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide

Cat. No.: B2418761
CAS No.: 1089592-24-4
M. Wt: 442.53
InChI Key: OVFJGPPFZLEMQP-UHFFFAOYSA-N
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Description

N-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H26N2O5S and its molecular weight is 442.53. The purity is usually 95%.
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Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5S/c26-23(24-16-20-17-29-21-8-4-5-9-22(21)30-20)19-10-13-25(14-11-19)31(27,28)15-12-18-6-2-1-3-7-18/h1-9,12,15,19-20H,10-11,13-14,16-17H2,(H,24,26)/b15-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVFJGPPFZLEMQP-NTCAYCPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2COC3=CC=CC=C3O2)S(=O)(=O)C=CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C(=O)NCC2COC3=CC=CC=C3O2)S(=O)(=O)/C=C/C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a benzodioxin moiety and a sulfonylpiperidine core. The molecular formula is C21H24N2O4SC_{21}H_{24}N_2O_4S with a molecular weight of approximately 396.49 g/mol. The structural representation can be summarized as follows:

ComponentDescription
Molecular FormulaC21H24N2O4SC_{21}H_{24}N_2O_4S
Molecular Weight396.49 g/mol
CAS NumberNot specifically listed in the available sources

Research indicates that this compound exhibits various biological activities, primarily through modulation of specific biochemical pathways:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. It appears to target the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell growth and differentiation.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro. It may inhibit the production of pro-inflammatory cytokines by modulating NF-kB signaling pathways.
  • Antimicrobial Properties : Some studies have indicated that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria, although further research is needed to elucidate the exact mechanisms.

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the biological activity of this compound:

  • Cell Viability Assays : Various cancer cell lines were treated with different concentrations of the compound. Results indicated a dose-dependent reduction in cell viability.
  • Cytokine Production : Enzyme-linked immunosorbent assay (ELISA) was used to measure cytokine levels in treated cells, revealing significant reductions in TNF-alpha and IL-6 levels.

In Vivo Studies

Limited in vivo studies have been conducted, but preliminary findings suggest potential therapeutic benefits in animal models of cancer and inflammation:

  • Tumor Growth Inhibition : Animal models treated with the compound showed reduced tumor sizes compared

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the benzodioxin and sulfonylpiperidine moieties in this compound?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Benzodioxin Core Formation : Cyclocondensation of catechol derivatives with epichlorohydrin or glycidol derivatives under basic conditions to form the 1,4-benzodioxin scaffold .
  • Sulfonylation : Reaction of the piperidine-4-carboxamide intermediate with (E)-styrenesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonyl group .
  • Coupling Steps : Amide bond formation between the benzodioxin and piperidine moieties using carbodiimide coupling agents (e.g., EDC/HOBt) .
  • Monitoring : Reaction progress is tracked via TLC and confirmed by 1H^1H-NMR and IR spectroscopy .

Q. Which spectroscopic techniques are optimal for characterizing stereochemical purity and structural integrity?

  • Methodological Answer :

  • 1H^1H-NMR and 13C^{13}C-NMR : Critical for verifying stereochemistry and detecting impurities. For example, diastereotopic protons in the benzodioxin and piperidine groups show distinct splitting patterns .
  • X-ray Crystallography : Resolves absolute configuration using SHELX software for refinement (e.g., SHELXL for small-molecule structures) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula and detects trace byproducts .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data across different assay conditions?

  • Methodological Answer :

  • Assay Standardization : Replicate experiments under controlled conditions (pH, temperature, solvent) to isolate variables. For example, buffer systems (e.g., sodium acetate/sodium 1-octanesulfonate at pH 4.6) are critical for maintaining compound stability during HPLC analysis .
  • Data Normalization : Use internal controls (e.g., reference inhibitors) to account for inter-assay variability. Cross-validate findings with orthogonal assays (e.g., enzyme inhibition vs. cell-based assays) .
  • Meta-Analysis : Compare results across studies using systematic reviews of pharmacological data (e.g., inhibition constants KiK_i and IC50_{50} values) .

Q. What computational approaches predict the binding affinity of this compound with target enzymes?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with active sites (e.g., sulfonyl group hydrogen bonding with catalytic residues) .
  • Molecular Dynamics (MD) Simulations : Assess conformational stability of the piperidine-carboxamide moiety in solvated systems (e.g., GROMACS with CHARMM force fields) .
  • QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data to optimize substituents on the phenylvinyl group .

Q. How can competing side reactions during sulfonylation be mitigated?

  • Methodological Answer :

  • Temperature Control : Perform sulfonylation at 0–5°C to suppress sulfonate ester formation .
  • Protecting Groups : Temporarily protect reactive amines (e.g., tert-butoxycarbonyl, Boc) before sulfonylation .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) to accelerate sulfonyl transfer while minimizing hydrolysis .

Data Contradiction Analysis

Q. How should researchers interpret conflicting thermal stability data reported in different studies?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Compare decomposition profiles under inert vs. oxidative atmospheres to identify degradation pathways .
  • DSC Calibration : Ensure differential scanning calorimetry (DSC) instruments are calibrated with standard references (e.g., indium) to resolve discrepancies in melting points .
  • Sample Purity : Re-evaluate purity via HPLC (e.g., using methanol/buffer mobile phases) to rule out impurities affecting stability .

Experimental Design Considerations

Q. What strategies optimize the yield of the E-isomer in the styrenesulfonyl moiety?

  • Methodological Answer :

  • Stereoselective Synthesis : Use Pd-catalyzed cross-coupling to favor the (E)-configuration, monitored by 1H^1H-NMR (coupling constants J=1216HzJ = 12–16 \, \text{Hz}) .
  • Chromatographic Separation : Employ reverse-phase HPLC with chiral columns (e.g., Chiralpak IA) to isolate the E-isomer .

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